molecular formula C8H7F2NO B13029441 5-Amino-2-(difluoromethyl)benzaldehyde

5-Amino-2-(difluoromethyl)benzaldehyde

Cat. No.: B13029441
M. Wt: 171.14 g/mol
InChI Key: SRIWMGRVQJZSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the 5-position and a difluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(difluoromethyl)benzaldehyde typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 2-(difluoromethyl)benzaldehyde, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like iron powder in acidic conditions.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and solvents can further enhance the process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: 5-Amino-2-(difluoromethyl)benzoic acid.

    Reduction: 5-Amino-2-(difluoromethyl)benzyl alcohol.

    Substitution: Various amides or secondary amines depending on the substituents used.

Scientific Research Applications

5-Amino-2-(difluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism by which 5-Amino-2-(difluoromethyl)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluoromethyl group can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3,5-difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.

    2-Amino-4-(trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.

    2-Amino-3-methoxybenzaldehyde: Contains a methoxy group instead of a difluoromethyl group.

Uniqueness

5-Amino-2-(difluoromethyl)benzaldehyde is unique due to the presence of both an amino group and a difluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications, particularly in drug design and development.

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

5-amino-2-(difluoromethyl)benzaldehyde

InChI

InChI=1S/C8H7F2NO/c9-8(10)7-2-1-6(11)3-5(7)4-12/h1-4,8H,11H2

InChI Key

SRIWMGRVQJZSBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)C=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.